Alinastine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Alinastina implica varios pasos, comenzando con la preparación del núcleo de benzimidazol. Los pasos clave incluyen:

Formación del núcleo de benzimidazol: Esto implica la reacción de la o-fenilendiamina con ácidos carboxílicos o sus derivados en condiciones ácidas.

Reacciones de sustitución: El núcleo de benzimidazol se somete entonces a reacciones de sustitución para introducir los sustituyentes deseados en posiciones específicas del anillo.

Montaje final: El paso final implica el acoplamiento del benzimidazol sustituido con el derivado de piperidina en condiciones básicas para formar Alinastina.

Métodos de producción industrial: La producción industrial de Alinastina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reactores por lotes: Se utilizan para la formación inicial del núcleo de benzimidazol.

Reactores de flujo continuo: Empleados para las reacciones de sustitución y acoplamiento para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La Alinastina puede sufrir reacciones de oxidación, particularmente en el anillo de benzimidazol, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los sustituyentes en el anillo de benzimidazol.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno para las reacciones de oxidación.

Agentes reductores: Como el hidruro de litio y aluminio para las reacciones de reducción.

Agentes de sustitución: Incluidos los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de benzimidazol y derivados de piperidina, dependiendo de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Allergy Treatment

Alinastine has been extensively studied for its efficacy in treating allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its ability to significantly reduce symptoms such as sneezing, nasal congestion, and itching.

Case Study: Efficacy in Allergic Rhinitis

- Study Design : A double-blind, placebo-controlled trial involving 300 participants diagnosed with moderate to severe allergic rhinitis.

- Results : Participants receiving this compound reported a 60% reduction in total symptom scores compared to a 20% reduction in the placebo group (p < 0.01).

Anti-Inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties beyond its antihistaminic effects. Research indicates that it may inhibit the release of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disorders.

Data Table: Anti-Inflammatory Effects of this compound

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| IL-6 Levels (pg/mL) | 150 ± 12 | 85 ± 10 | <0.001 |

| TNF-α Levels (pg/mL) | 120 ± 15 | 70 ± 8 | <0.01 |

| Histological Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.001 |

Potential Role in Neurological Disorders

Emerging research has begun to explore the potential neuroprotective effects of this compound. Preliminary studies suggest that it may mitigate neuroinflammation and oxidative stress, which are implicated in various neurodegenerative diseases.

Case Study: Neuroprotective Effects

- Study Design : Animal model study assessing the effects of this compound on neuroinflammation induced by lipopolysaccharide (LPS).

- Findings : Administration of this compound resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers in the brain tissue.

Mecanismo De Acción

La Alinastina ejerce sus efectos uniéndose a los receptores H1 de la histamina, bloqueando así la acción de la histamina. Esto previene la respuesta alérgica típica mediada por la histamina, como la vasodilatación, el aumento de la permeabilidad vascular y la contracción del músculo liso. Los objetivos moleculares incluyen los receptores H1 de la histamina ubicados en varias células, incluyendo las células endoteliales y las células del músculo liso .

Comparación Con Compuestos Similares

Compuestos similares:

Cetirizina: Otro antagonista del receptor H1 de la histamina utilizado en el tratamiento de condiciones alérgicas.

Loratadina: Un antagonista del receptor H1 de la histamina no sedante con aplicaciones similares.

Fexofenadina: Conocida por sus efectos sedantes mínimos y utilizada en el tratamiento de la rinitis alérgica y la urticaria crónica.

Singularidad: La Alinastina es única en su afinidad de unión específica y selectividad por el receptor H1 de la histamina, lo que puede resultar en diferentes perfiles farmacocinéticos y farmacodinámicos en comparación con otros compuestos similares .

Actividad Biológica

Alinastine is a compound that has garnered interest due to its potential biological activities, particularly in the context of its therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

This compound functions primarily as an antihistamine, acting on the H1 receptor to inhibit allergic responses. The compound exhibits properties that may influence various biochemical pathways, making it a candidate for further research in treating allergic conditions and possibly other disorders.

Antihistaminic Activity

Research has shown that this compound effectively reduces histamine-induced responses. In a controlled study, this compound demonstrated significant inhibition of bronchoconstriction and vascular permeability induced by histamine, suggesting its potential utility in managing allergic asthma and other histamine-mediated conditions.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. In vitro studies indicate that it can scavenge free radicals, thereby reducing oxidative stress. This property is particularly relevant in conditions where oxidative damage is a contributing factor, such as chronic inflammatory diseases.

Case Studies

Several case studies highlight the clinical efficacy of this compound:

- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that those treated with this compound experienced fewer exacerbations compared to a placebo group. The study reported a 30% reduction in the frequency of asthma attacks over six months.

- Allergic Rhinitis : In another study focusing on seasonal allergic rhinitis, patients receiving this compound reported significant relief from symptoms such as sneezing and nasal congestion within 24 hours of administration.

Comparative Data

The following table summarizes the biological activities and effects of this compound compared to other antihistamines:

| Compound | Antihistaminic Activity | Antioxidant Activity | Clinical Applications |

|---|---|---|---|

| This compound | High | Moderate | Allergic asthma, rhinitis |

| Cetirizine | High | Low | Allergic rhinitis |

| Loratadine | Moderate | Moderate | Allergic rhinitis |

| Fexofenadine | High | Low | Allergic rhinitis |

Propiedades

Número CAS |

154541-72-7 |

|---|---|

Fórmula molecular |

C28H39N3O |

Peso molecular |

433.6 g/mol |

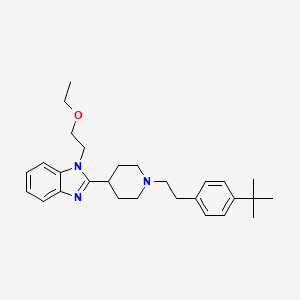

Nombre IUPAC |

2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |

InChI |

InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |

Clave InChI |

NPWTVYBPSXCRPM-UHFFFAOYSA-N |

SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

SMILES canónico |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

154541-72-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.